2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
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Overview
Description
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and methylamine.
Formation of Intermediate: The 2,3-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Oxidation can yield products like 2-(2,3-Dichlorophenyl)acetaldehyde or 2-(2,3-Dichlorophenyl)acetone.
Reduction: Reduction can produce derivatives with modified amino or hydroxyl groups.
Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, cellular metabolism, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
- 2-(2,3-Dichlorophenyl)-2-(ethylamino)ethan-1-ol hydrochloride
- 2-(2,3-Dichlorophenyl)-2-(methylamino)propan-1-ol hydrochloride
Uniqueness
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both methylamino and ethan-1-ol groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.
Biological Activity
2-(2,3-Dichlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as 2-(((2,3-dichlorophenyl)methyl)amino)ethanol hydrochloride, is a compound with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and potential applications in medicine and research.
- Molecular Formula : C9H12Cl3NO
- Molecular Weight : 256.6 g/mol
- CAS Number : 1955557-55-7
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. It is known to inhibit certain enzyme activities, which can lead to altered metabolic pathways in cells. The compound's mechanism involves binding to active sites of enzymes, thereby inhibiting their function or modulating their activity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, studies have demonstrated its potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is a target for developing treatments for human African trypanosomiasis (HAT) . The compound showed promising results with low toxicity to mammalian cells while effectively inhibiting T. brucei growth.
Cytotoxicity and Toxicological Profile
The compound has been evaluated for its cytotoxic effects. According to safety data sheets, it may cause respiratory irritation and has been classified as potentially damaging to reproductive health . The NOAEL (No Observed Adverse Effect Level) is reported at 50 mg/kg in rats, indicating a threshold for toxicity that must be considered in therapeutic applications .
Research Findings and Case Studies
Several studies have focused on the biological implications of this compound:
- Inhibition Studies :
- Pharmacokinetics :
- Safety Evaluations :
Applications in Medicine and Research
Given its biological activity, this compound has potential applications in:
- Drug Development : As an intermediate in the synthesis of pharmaceuticals aimed at treating parasitic infections.
- Biochemical Research : As a tool for studying enzyme functions and interactions within cellular systems.
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-2-(methylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO.ClH/c1-12-8(5-13)6-3-2-4-7(10)9(6)11;/h2-4,8,12-13H,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKLASDVLDIPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=C(C(=CC=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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